Lipid II-Dependent Docking: Specificity Divergence from Pep5 and Epilancin K7
Epidermin binds to lipid II, the essential peptidoglycan precursor, as a specific docking molecule for pore formation. In a thin-layer chromatography assay, only nisin and epidermin formed a complex with [14C]-lipid II, whereas Pep5 and epilancin K7 did not [1]. In carboxyfluorescein-loaded liposomes containing 0.05–0.1 mol% lipid II, 0.01 mol% epidermin (relative to lipid) was sufficient to induce rapid marker release; nisin required 0.1 mol% and Pep5/epilancin K7 showed no release at up to 5 mol% [1]. This indicates that Pep5 and epilancin K7 lack the lipid II-targeting mechanism altogether, making them mechanistically distinct from epidermin despite sharing a producer genus and lantibiotic class.
| Evidence Dimension | Lipid II binding in TLC and liposome leakage assays |
|---|---|
| Target Compound Data | Epidermin forms complex with [14C]-lipid II; 0.01 mol% induces marker release in liposomes |
| Comparator Or Baseline | Nisin: forms complex; 0.1 mol% required. Pep5: no complex; no release at 5 mol%. Epilancin K7: no complex; no release at 5 mol%. |
| Quantified Difference | Epidermin 10-fold lower concentration than nisin for equivalent liposome permeabilization; Pep5/epilancin K7 show zero activity regardless of concentration. |
| Conditions | In vitro TLC with [14C]-lipid II; carboxyfluorescein-loaded PC/cholesterol (1:1) liposomes ± 0.05–0.1 mol% lipid II, pH 6.0 |
Why This Matters
Procurement of Pep5 or epilancin K7 as a mechanistic substitute for epidermin is invalid because they lack the conserved lipid II docking mechanism, resulting in fundamentally different antibacterial modes and spectra.
- [1] Brötz H, Josten M, Wiedemann I, et al. Role of lipid-bound peptidoglycan precursors in the formation of pores by nisin, epidermin and other lantibiotics. Mol Microbiol. 1998;30(2):317-327. doi:10.1046/j.1365-2958.1998.01065.x View Source
